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Compound of Interest

Compound Name: Tetrairidium dodecacarbonyl

Cat. No.: B077418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dodecacarbonyltetrairidium, with the CAS number 18827-81-1, is a canary-yellow, air-stable

crystalline solid. This metal carbonyl cluster, with the chemical formula Ir₄(CO)₁₂, is the most

common and stable binary carbonyl of iridium.[1] Its structure consists of a tetrahedral core of

four iridium atoms, with each iridium atom coordinated to three terminal carbonyl ligands.[1]

This compound is of significant interest in organometallic chemistry and serves as a crucial

precursor for the synthesis of other iridium and mixed-metal clusters, as well as for the

preparation of catalysts.[2] Its primary applications lie in catalysis, particularly for reactions

such as the water gas shift reaction, hydrogenation, and reforming, although many of these

studies remain of academic interest.[1]

Physicochemical Properties
A summary of the key physicochemical properties of Dodecacarbonyltetrairidium is presented

in the table below.
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Property Value Reference(s)

Molecular Formula C₁₂Ir₄O₁₂ [3]

Molar Mass 1104.99 g/mol [3]

Appearance Canary-yellow crystals [1]

Melting Point 195 °C (decomposes) [3]

Solubility

Insoluble in water. Slightly

soluble in toluene,

chlorocarbons, and

tetrahydrofuran.

[1][3]

Structure
Tetrahedral cluster, Td

symmetry
[1]

Ir-Ir Bond Distance 2.693 Å (average) [1]

CAS Number 18827-81-1 [3]

Spectroscopic and Crystallographic Data
The characterization of Dodecacarbonyltetrairidium relies on various spectroscopic and

crystallographic techniques.

Infrared (IR) Spectroscopy
The IR spectrum of Ir₄(CO)₁₂ is characterized by strong absorption bands in the carbonyl

stretching region, indicative of terminal CO ligands.

Wavenumber (cm⁻¹) Assignment Reference(s)

~2000-2100
ν(CO) stretching of terminal

carbonyls
[4]

Note: The exact peak positions can vary slightly depending on the solvent and measurement

conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chembk.com/en/chem/DODECACARBONYLTETRAIRIDIUM
https://www.chembk.com/en/chem/DODECACARBONYLTETRAIRIDIUM
https://en.wikipedia.org/wiki/Tetrairidium_dodecacarbonyl
https://www.chembk.com/en/chem/DODECACARBONYLTETRAIRIDIUM
https://en.wikipedia.org/wiki/Tetrairidium_dodecacarbonyl
https://www.chembk.com/en/chem/DODECACARBONYLTETRAIRIDIUM
https://en.wikipedia.org/wiki/Tetrairidium_dodecacarbonyl
https://en.wikipedia.org/wiki/Tetrairidium_dodecacarbonyl
https://www.chembk.com/en/chem/DODECACARBONYLTETRAIRIDIUM
https://chem.libretexts.org/Courses/Earlham_College/CHEM_361%3A_Inorganic_Chemistry_(Watson)/06%3A_Organometallic_Chemistry/6.02%3A_Synthesis_and_Stability/6.2.04%3A_Metal_Carbonyls
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, all twelve carbonyl ligands are equivalent due to the high symmetry

of the molecule in solution, resulting in a single resonance.

Chemical Shift (δ) Assignment Reference(s)

Varies (typically in the carbonyl

region)
¹³CO of terminal carbonyls [5][6]

Note: The chemical shift can be influenced by the solvent and reference standard used.

X-ray Crystallography
Single-crystal X-ray diffraction has confirmed the tetrahedral structure of the Ir₄ core.

Parameter Value Reference(s)

Crystal System Trigonal

Space Group P3

a 13.29 Å

b 13.29 Å

c 8.981 Å

α 90°

β 90°

γ 120°

Cell Volume 1373.74 Å³

Experimental Protocols
Synthesis of Dodecacarbonyltetrairidium via Reductive
Carbonylation
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This protocol describes a two-step synthesis from hydrated iridium trichloride.[1]

Materials:

Hydrated iridium trichloride (IrCl₃·xH₂O)

Carbon monoxide (CO) gas

Ethanol or 2-methoxyethanol

Deionized water

Equipment:

Three-necked round-bottom flask

Reflux condenser

Gas inlet tube

Magnetic stirrer and heating mantle

Standard glassware for filtration and washing

Procedure:

Step 1: Formation of [Ir(CO)₂Cl₂]⁻

In a three-necked flask equipped with a reflux condenser and a gas inlet, dissolve hydrated

iridium trichloride in ethanol or 2-methoxyethanol.

Bubble a steady stream of carbon monoxide through the solution while stirring.

Heat the mixture to reflux. The reaction progress can be monitored by the color change of

the solution.

The reaction equation for this step is: IrCl₃ + 3CO + H₂O → [Ir(CO)₂Cl₂]⁻ + CO₂ + 2H⁺ + Cl⁻

Step 2: Reduction to Ir₄(CO)₁₂
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Continue the reaction under a CO atmosphere. The intermediate anionic complex will be

further reduced.

The canary-yellow product, Ir₄(CO)₁₂, will precipitate out of the solution.

After the reaction is complete, cool the mixture to room temperature.

Collect the solid product by filtration.

Wash the product with ethanol and then water to remove any soluble impurities.

Dry the final product under vacuum.

The reaction equation for this step is: 4[Ir(CO)₂Cl₂]⁻ + 6CO + 2H₂O → Ir₄(CO)₁₂ + 2CO₂ +

4H⁺ + 8Cl⁻

Characterization by X-ray Diffraction (XRD)
This protocol outlines the general steps for obtaining a powder XRD pattern.

Equipment:

Powder X-ray diffractometer

Sample holder

Mortar and pestle (if sample is not a fine powder)

Procedure:

Finely grind a small amount of the crystalline Ir₄(CO)₁₂ sample using a mortar and pestle.

Mount the powdered sample onto the sample holder, ensuring a flat and even surface.

Place the sample holder into the diffractometer.

Set the desired experimental parameters, including the 2θ range, step size, and scan speed.

Initiate the X-ray source and detector and begin data collection.
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Once the scan is complete, process the raw data to obtain the diffraction pattern.

Compare the experimental pattern with a reference database (such as the Crystallography

Open Database) for phase identification.[7]

Signaling Pathways and Mechanisms
In the context of Dodecacarbonyltetrairidium, "signaling pathways" are best understood as

reaction mechanisms, particularly ligand substitution and catalytic cycles.

Ligand Substitution Mechanism
Ligand substitution on Ir₄(CO)₁₂ typically proceeds via an associative mechanism.[8][9][10] This

pathway involves the initial binding of an incoming ligand to one of the iridium centers, forming

a higher-coordinate intermediate, before a carbonyl ligand is released.

Ir₄(CO)₁₂ + L [Ir₄(CO)₁₂L]
(Intermediate)

+L (associative step) Ir₄(CO)₁₁L + CO-CO (dissociative step)

Click to download full resolution via product page

Associative ligand substitution mechanism on Ir₄(CO)₁₂.

Catalytic Hydrogenation of Alkenes
Ir₄(CO)₁₂ can serve as a precursor for catalytically active species in hydrogenation reactions.

The cluster can be deposited on a support and activated to form small iridium nanoparticles

that catalyze the addition of hydrogen to alkenes. The general workflow for such a catalytic

process is outlined below.
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Catalyst Preparation

Catalytic Reaction

Ir₄(CO)₁₂

Impregnation/Deposition

Support (e.g., Al₂O₃, SiO₂)

Activation (e.g., thermal treatment)
Forms active Ir nanoparticles

Reactor with Activated Catalyst

Catalyst

Alkene + H₂

Alkane

Click to download full resolution via product page

Workflow for alkene hydrogenation using an Ir₄(CO)₁₂ precursor.

The proposed mechanism for the catalytic hydrogenation on the surface of the iridium

nanoparticles involves the adsorption of both the alkene and hydrogen onto the metal surface,

followed by the stepwise addition of hydrogen atoms to the double bond.[11][12]
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Ir surface

H₂ adsorbs and dissociates
(2 H*)

Alkene adsorbs

First H addition
(Alkyl intermediate)

Second H addition

Alkane desorbs

Regenerated Catalyst
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Simplified mechanism for catalytic hydrogenation of an alkene.

Safety Information
Dodecacarbonyltetrairidium is harmful if swallowed, in contact with skin, or if inhaled. It is

recommended to handle this compound in a well-ventilated area, wearing appropriate personal

protective equipment, including gloves, protective clothing, and eye protection.
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Hazard Statement Precautionary Statement

H302: Harmful if swallowed
P261: Avoid breathing

dust/fume/gas/mist/vapors/spray

H312: Harmful in contact with skin P280: Wear protective gloves/protective clothing

H332: Harmful if inhaled
P301+P312: IF SWALLOWED: Call a POISON

CENTER/doctor if you feel unwell

P302+P352: IF ON SKIN: Wash with plenty of

water

P304+P340: IF INHALED: Remove person to

fresh air and keep comfortable for breathing

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before

handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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